Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetate
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Overview
Description
Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetate is a complex organic compound that features a unique combination of benzodioxin and chromen structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dihydro-1,4-benzodioxin with a chromen derivative in the presence of a base such as sodium carbonate (Na2CO3) and a solvent like dimethylformamide (DMF). The reaction is usually carried out at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen moiety to dihydrochromen derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and benzodioxin sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound is investigated for its potential therapeutic properties, including antibacterial and anticancer activities.
Mechanism of Action
The mechanism of action of Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects. The exact pathways and molecular targets depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-6-ethyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-YL]oxy}acetate: This compound has a similar structure but with different substituents, affecting its chemical properties and applications.
1,4-Benzodioxin, 2,3-dihydro-: A simpler compound that shares the benzodioxin moiety but lacks the chromen structure.
N-{4-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-nitrophenyl}-3-nitrobenzamide: Another related compound with additional functional groups, used in different research contexts.
Uniqueness
Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetate is unique due to its combination of benzodioxin and chromen structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C21H18O7 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl]oxyacetate |
InChI |
InChI=1S/C21H18O7/c1-12-20(13-3-6-16-18(9-13)26-8-7-25-16)21(23)15-5-4-14(10-17(15)28-12)27-11-19(22)24-2/h3-6,9-10H,7-8,11H2,1-2H3 |
InChI Key |
FMPFKVCYVZZYCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OC)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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